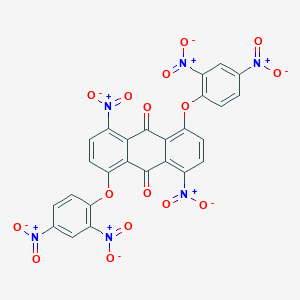
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research due to its unique properties. This compound is also known as Dinitroanthraquinone (DNAA) and is a derivative of anthraquinone. DNAA is used as a reagent in various chemical reactions and has been extensively studied for its biological and physiological effects.
Mecanismo De Acción
The mechanism of action of DNAA is not fully understood. It is believed to act as a redox-active compound and generate reactive oxygen species (ROS) upon exposure to light. The ROS generated can cause oxidative damage to cells, leading to cell death. DNAA has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
DNAA has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been shown to have antimicrobial properties and has been studied for its use in the development of new antibiotics. DNAA has been shown to cause DNA damage and inhibit the activity of certain enzymes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNAA in lab experiments is its unique properties. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA is also a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry. However, DNAA is a toxic compound and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of DNAA. It can be studied further for its anti-tumor properties and its potential use in cancer treatment. DNAA can also be studied for its antimicrobial properties and its use in the development of new antibiotics. The mechanism of action of DNAA can be studied further to understand its effects on DNA replication and repair. DNAA can also be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA has been studied for its anti-tumor and antimicrobial properties and its potential use in the development of new antibiotics. The mechanism of action of DNAA is not fully understood and requires further study. DNAA is a toxic compound and requires careful handling and disposal.
Métodos De Síntesis
DNAA can be synthesized by the reaction of 1,5-dinitronaphthalene with phosgene. The resulting product is then reacted with 2,4-dinitrophenol to obtain DNAA. This synthesis method is a multi-step process and requires careful handling of the chemicals involved.
Aplicaciones Científicas De Investigación
DNAA has been extensively used in scientific research as a reagent in various chemical reactions. It is also used as a fluorescent probe for the detection of metal ions. DNAA has been studied for its anti-tumor properties and has shown promising results in pre-clinical studies. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propiedades
Número CAS |
116-78-9 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- |
Fórmula molecular |
C26H10N6O16 |
Peso molecular |
662.4 g/mol |
Nombre IUPAC |
1,5-bis(2,4-dinitrophenoxy)-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C26H10N6O16/c33-25-22-14(30(41)42)4-8-20(48-18-6-2-12(28(37)38)10-16(18)32(45)46)24(22)26(34)21-13(29(39)40)3-7-19(23(21)25)47-17-5-1-11(27(35)36)9-15(17)31(43)44/h1-10H |
Clave InChI |
JPBCMHKLKIEZEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
116-78-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



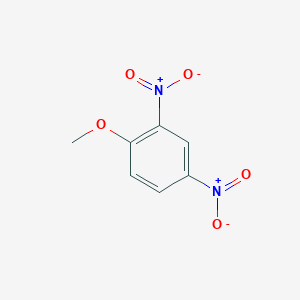
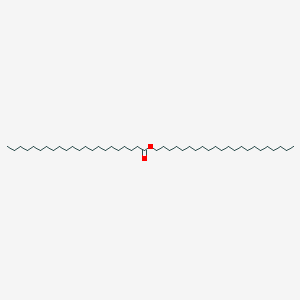
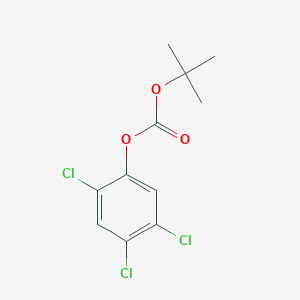
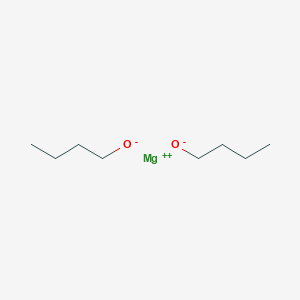
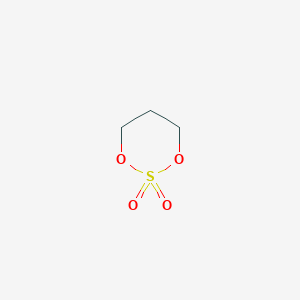
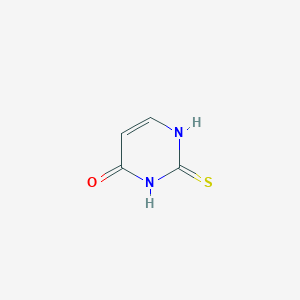
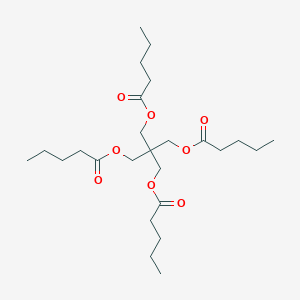
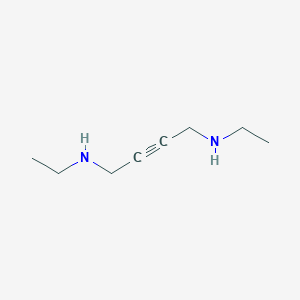
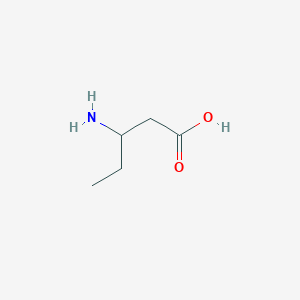
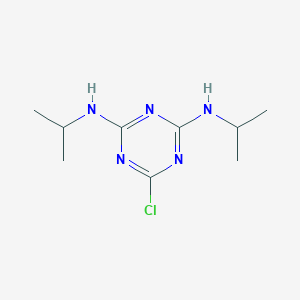
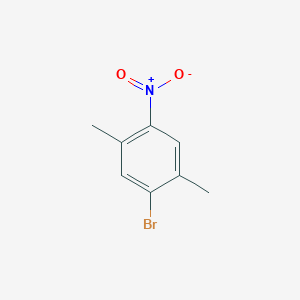
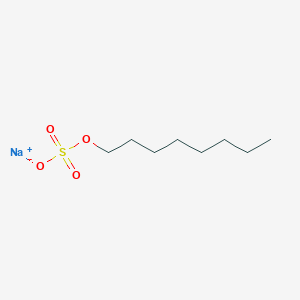
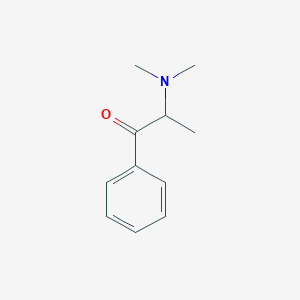
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)